An In-Depth Technical Guide to 7-Chloro-3-iodoimidazo[1,2-a]pyridine: A Keystone Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 7-Chloro-3-iodoimidazo[1,2-a]pyridine: A Keystone Intermediate in Modern Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2] This guide provides a comprehensive technical overview of 7-Chloro-3-iodoimidazo[1,2-a]pyridine, a highly versatile and strategically important synthetic intermediate. We will delve into its chemical structure, physicochemical properties, a detailed and validated synthetic protocol with mechanistic insights, and its profound utility in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this powerful building block in their synthetic and medicinal chemistry programs.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system, a fused bicyclic heterocycle, is a structural motif present in numerous marketed pharmaceuticals.[3] Its rigid framework and specific arrangement of nitrogen atoms allow it to engage with a wide array of biological targets through various non-covalent interactions. Notable examples of drugs featuring this core include Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis treatment), underscoring the scaffold's therapeutic versatility.[4][5]
The strategic derivatization of this core is paramount in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. 7-Chloro-3-iodoimidazo[1,2-a]pyridine has emerged as a particularly valuable intermediate. Its di-halogenated nature presents two distinct points for orthogonal chemical modification, primarily through modern cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for screening and lead optimization.[1][2]
Chemical Structure and Physicochemical Properties
The structure of 7-Chloro-3-iodoimidazo[1,2-a]pyridine is characterized by the imidazo[1,2-a]pyridine core with a chlorine atom at the C-7 position of the pyridine ring and an iodine atom at the C-3 position of the imidazole ring.
Structure:
(Simplified 2D representation)
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 908267-60-7 | [6] |
| Molecular Formula | C₇H₄ClIN₂ | [6] |
| Molecular Weight | 278.48 g/mol | [6] |
| Appearance | Typically a solid (color may vary from off-white to brown) | [7] |
| Purity | Commercially available up to >98% | |
| Storage Conditions | Store at 4°C, protect from light, under an inert atmosphere |
Synthesis and Mechanistic Rationale
The synthesis of 7-Chloro-3-iodoimidazo[1,2-a]pyridine is most efficiently achieved via a two-step sequence starting from commercially available 2-amino-4-chloropyridine. The process involves the initial construction of the imidazo[1,2-a]pyridine ring system, followed by a highly regioselective iodination at the electron-rich C-3 position.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 7-Chloroimidazo[1,2-a]pyridine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-chloropyridine (1.0 eq.).
-
Solvent and Reagent Addition: Add ethanol as the solvent, followed by chloroacetaldehyde (typically a 50% aqueous solution, 1.1 eq.).
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product.
-
Purification: The crude 7-chloroimidazo[1,2-a]pyridine can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Step 2: Regioselective Iodination to 7-Chloro-3-iodoimidazo[1,2-a]pyridine
-
Reaction Setup: In a separate flask protected from light, dissolve the 7-chloroimidazo[1,2-a]pyridine (1.0 eq.) from Step 1 in dry acetonitrile.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.0-1.1 eq.) portion-wise to the solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1][8] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture can be quenched with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated as described previously.
-
Purification: The resulting solid, 7-Chloro-3-iodoimidazo[1,2-a]pyridine, is typically of high purity and can be used directly or further purified by recrystallization if necessary.[1]
Causality and Mechanistic Insights
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Step 1 (Cyclization): The formation of the imidazo[1,2-a]pyridine ring is a classic condensation reaction. The nucleophilic ring nitrogen of 2-amino-4-chloropyridine attacks the electrophilic aldehyde carbon of chloroacetaldehyde. This is followed by an intramolecular nucleophilic attack by the exocyclic amine onto the carbon bearing the chlorine, leading to cyclization and subsequent dehydration to form the aromatic bicyclic system.
-
Step 2 (Iodination): Imidazo[1,2-a]pyridines are known to undergo electrophilic substitution preferentially at the C-3 position.[8] This is due to the high electron density at this carbon, which is readily attacked by an electrophilic iodine source. N-iodosuccinimide (NIS) is the reagent of choice because it is a mild, easy-to-handle, and highly effective electrophilic iodinating agent that provides the desired product with excellent regioselectivity and in high yield, often at room temperature.[1][9] Acetonitrile is a suitable polar aprotic solvent for this transformation.
Synthesis Workflow Diagram
Caption: A two-step synthesis of the target compound.
Reactivity and Applications in Drug Discovery
The primary value of 7-Chloro-3-iodoimidazo[1,2-a]pyridine lies in its capacity as a versatile scaffold for building molecular complexity. The two halogen atoms offer differential reactivity, allowing for sequential and site-selective functionalization.
-
The C-3 Iodo Group: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of various aryl, heteroaryl, or alkyl groups at the C-3 position via reactions such as:
-
The C-7 Chloro Group: While less reactive, the chlorine at C-7 can be functionalized under more forcing cross-coupling conditions or via nucleophilic aromatic substitution (SNAᵣ), providing a second vector for diversification after the C-3 position has been modified.
This differential reactivity is a powerful tool for medicinal chemists, enabling the construction of large, diverse libraries of 3,7-disubstituted imidazo[1,2-a]pyridines. These libraries are crucial for exploring structure-activity relationships (SAR) and identifying potent and selective inhibitors for various biological targets, including protein kinases, which are frequently implicated in cancer and inflammatory diseases.[10]
Spectral Data Analysis: A Self-Validating Protocol
Confirmation of the chemical structure of a synthesized batch of 7-Chloro-3-iodoimidazo[1,2-a]pyridine is essential. The following table outlines the expected spectral data that serves to validate its identity and purity.
| Data Type | Expected Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 ppm (d, 1H): Proton at C-5. δ ~7.6 ppm (s, 1H): Proton at C-2. δ ~7.5 ppm (d, 1H): Proton at C-8. δ ~6.9 ppm (dd, 1H): Proton at C-6. Chemical shifts and coupling constants will be characteristic of the substituted pyridine ring system.[11][12] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~145-150 ppm: Quaternary carbons C-8a. δ ~120-130 ppm: Aromatic CH carbons (C-2, C-5, C-6, C-8). δ ~60-70 ppm: Iodinated carbon (C-3), which is significantly shifted upfield due to the heavy atom effect of iodine.[11] |
| Mass Spec. (ESI+) | m/z ~278.9 [M+H]⁺: The calculated exact mass for C₇H₅ClIN₂⁺ is 278.9180. The observed mass should be within 5 ppm of this value in high-resolution mass spectrometry (HRMS). A characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) would also be expected. |
Expert Interpretation: The presence of a singlet for the C-2 proton confirms substitution at C-3. The significant upfield shift of the C-3 carbon in the ¹³C NMR spectrum is a hallmark of iodination. Finally, high-resolution mass spectrometry provides unambiguous confirmation of the elemental composition.
Safety and Handling
Based on data for structurally related compounds, 7-Chloro-3-iodoimidazo[1,2-a]pyridine should be handled with care in a well-ventilated fume hood.[7]
-
GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
7-Chloro-3-iodoimidazo[1,2-a]pyridine is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis, validated structural characteristics, and, most importantly, its capacity for controlled, orthogonal functionalization make it an invaluable building block. By leveraging the differential reactivity of its halogen substituents, researchers can efficiently navigate chemical space to develop novel therapeutics targeting a wide range of diseases. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful intermediate into their research and development workflows.
References
[1] Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
[2] PubMed. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Journal of Organic Chemistry. [Link]
[8] American Chemical Society. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
[13] Semantic Scholar. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
[11] Wang, Y., et al. (2020). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]
[14] Wiley Online Library. (2001). Reactivity of 3‐Iodoimidazo[1,2‐a]pyridines Using a Suzuki‐Type Cross‐Coupling Reaction. ChemInform. [Link]
[15] The Royal Society of Chemistry. (n.d.). Supplementary Materials. [Link]
[16] Liu, Z., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]
[17] ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines. [Link]
[18] PubChem. (n.d.). 7-chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. [Link]
[4] Kumar, V., et al. (2021). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Molecules. [Link]
[19] National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases. [Link]
[3] Ganesan, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
[9] Dilly, S., et al. (2020). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen. [Link]
[20] MDPI. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules. [Link]
[21] PubChem. (n.d.). 7-Chloroimidazo(1,2-b)pyridazine. [Link]
[22] PubChem. (n.d.). 7-Fluoro-3-iodo-8-methoxy-imidazo[1,2-a]pyridine. [Link]
[12] American Chemical Society. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
[23] Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
[24] Van der Mey, M., et al. (2018). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molecules. [Link]
[25] MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]
[5] MDPI. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]
[26] ResearchGate. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]
[27] TÜBİTAK Academic Journals. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]
[10] Verhaeghe, P., et al. (2018). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. PLOS Neglected Tropical Diseases. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 7-chloro-3-iodoH-iMidazo[1,2-a]pyridine | 908267-60-7 [amp.chemicalbook.com]
- 7. 8-chloro-3-iodo-imidazo[1,2-a]pyridine | 1379347-06-4 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Reactivity of 3‐Iodoimidazo[1,2‐a]pyridines Using a Suzuki‐Type Cross‐Coupling Reaction. (2001) | Cecile Enguehard | 4 Citations [scispace.com]
- 15. rsc.org [rsc.org]
- 16. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PubChemLite - 7-chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (C8H3ClF3IN2) [pubchemlite.lcsb.uni.lu]
- 19. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 7-Chloroimidazo(1,2-b)pyridazine | C6H4ClN3 | CID 67980259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 7-Fluoro-3-iodo-8-methoxy-imidazo[1,2-a]pyridine | C8H6FIN2O | CID 156164083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
